TAT-Gap19

Overview

Description

TAT-Gap19 is a peptide compound known for its ability to block connexin43 hemichannels. Connexin43 is a protein that forms gap junctions and hemichannels, which are crucial for cell-to-cell communication. This compound specifically targets these hemichannels without affecting gap junctions, making it a valuable tool in scientific research .

Mechanism of Action

Target of Action

TAT-Gap19 is a specific connexin43 hemichannel (Cx43 HC) inhibitor . Connexin43 (Cx43) is a protein that forms hemichannels and gap junctions in cells . These channels play integral roles in cellular physiology and have been found to be involved in multiple pathophysiological states .

Mode of Action

This compound interacts with its target, the Cx43 hemichannel, by blocking it . This interaction has been demonstrated in various cell types, including astrocytes, cardiomyocytes, and human gingival fibroblasts . The blocking of Cx43 hemichannels by this compound inhibits the release of ATP from cells .

Biochemical Pathways

The blocking of Cx43 hemichannels by this compound affects several biochemical pathways. For instance, it modulates the signaling pathways that drive the activation of hepatic stellate cells in liver fibrosis . It also reduces the production of reactive oxygen species (ROS), DNA damage, cell death, inflammatory responses, and premature cellular senescence .

Pharmacokinetics

The N-terminal transactivator of transcription (TAT) motif in this compound promotes membrane permeability, which increases the inhibitory effect of Gap19 . This property allows this compound to traverse the blood-brain barrier and alleviate liver fibrosis in mice .

Result of Action

The action of this compound results in various molecular and cellular effects. It reduces oxidative stress, cell death, inflammatory responses, and premature cellular senescence . In the context of liver fibrosis, this compound treatment leads to significantly decreased collagen deposition and a reduction in the number of α-SMA-positive cells .

Action Environment

Environmental factors such as radiation can influence the action, efficacy, and stability of this compound. For example, in the presence of ionizing radiation, this compound has been shown to alleviate radiation-induced endothelial cell damage . It is worth noting that the hiv-derived membrane translocation sequence in this compound may induce pro-inflammatory side effects in cells .

Biochemical Analysis

Biochemical Properties

TAT-Gap19 interacts with Cx43 hemichannels, blocking their activity . It has no significant affinity for gap junctions or Panx1 channels . The N-terminal transactivator of transcription (TAT) motif in this compound promotes membrane permeability and increases the inhibitory effect of Gap19 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate radiation-induced endothelial cell damage . It reduces the production of reactive oxygen species (ROS), DNA damage, cell death, inflammatory responses, and premature cellular senescence in cells exposed to ionizing radiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with Cx43 hemichannels. By blocking these hemichannels, this compound can modulate various cellular processes. For example, it has been found to significantly inhibit extracellular ATP release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, this compound was found to significantly inhibit extracellular ATP release in primary rat hepatocytes over a period of 6 to 20 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, a single injection of this compound produced significant immune signal in the brain 24 hours later . Furthermore, this compound has been shown to significantly reduce infarct volume in animal models of stroke .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is facilitated by its TAT motif, which promotes membrane permeability . This allows this compound to effectively reach and interact with Cx43 hemichannels.

Preparation Methods

TAT-Gap19 is synthesized by linking the nonapeptide Gap19 to a transactivator of transcription (TAT) sequence derived from the human immunodeficiency virus. This TAT sequence enhances the membrane permeability of the peptide, allowing it to effectively inhibit connexin43 hemichannels . The synthesis involves standard peptide synthesis techniques, including solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity .

Chemical Reactions Analysis

TAT-Gap19 primarily functions as an inhibitor and does not undergo significant chemical reactions under physiological conditions. Its primary interaction is with connexin43 hemichannels, where it binds and inhibits their function. The peptide does not significantly interact with other proteins or undergo common chemical reactions such as oxidation, reduction, or substitution .

Scientific Research Applications

TAT-Gap19 has a wide range of applications in scientific research:

Cardiovascular Research: It is used to study the role of connexin43 hemichannels in cardiovascular diseases, including atherosclerosis and myocardial infarction.

Cancer Research: The compound is used to explore the involvement of connexin43 in cancer progression and metastasis.

Radiation Biology: This compound has been shown to alleviate radiation-induced endothelial cell damage, making it a potential radioprotective agent.

Comparison with Similar Compounds

TAT-Gap19 is unique in its specificity for connexin43 hemichannels. Other similar compounds include:

Carbenoxolone: A general hemichannel and gap junction inhibitor that affects multiple connexin types.

Peptide5: A connexin43 mimetic peptide that also inhibits hemichannels but has a broader range of action.

This compound stands out due to its high specificity and ability to cross the blood-brain barrier, making it particularly useful for neurological studies .

Biological Activity

TAT-Gap19 is a connexin43 (Cx43) mimetic peptide that has gained attention for its role in modulating hemichannel activity and its potential therapeutic applications in various pathological conditions. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications in disease models.

This compound functions primarily by selectively inhibiting Cx43 hemichannels without affecting gap junctions. This selectivity is crucial because it allows for targeted modulation of cellular communication pathways associated with various diseases. The peptide binds to the C-terminal tail of Cx43, preventing the necessary interactions for hemichannel opening while preserving gap junction functionality . This action leads to a reduction in ATP release and reactive oxygen species (ROS) generation, which are often implicated in inflammatory and fibrotic processes .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces oxidative stress and inflammatory responses in various cell types. For instance, in immortalized human coronary artery endothelial cells exposed to ionizing radiation (IR), this compound significantly decreased ROS production, cell death, and premature senescence . The peptide was shown to inhibit radiation-induced ATP release, suggesting a protective role against IR-induced cellular damage .

Table 1: Effects of this compound on Cellular Responses

| Cell Type | Treatment | Outcome |

|---|---|---|

| Human Coronary Endothelial Cells | 100 µM this compound | Reduced ROS, cell death |

| Primary Rat Hepatocytes | 20 µM this compound | Inhibited ATP release |

| Astrocytes | Varies | Selective inhibition of hemichannels |

In Vivo Studies

This compound has been evaluated in several animal models, particularly focusing on liver fibrosis and inflammatory responses. In a study involving mice with liver fibrosis induced by thioacetamide (TAA), this compound treatment resulted in increased activity of superoxide dismutase (SOD), indicating enhanced antioxidant defense mechanisms . Additionally, this compound administration led to significant alterations in cytokine profiles associated with inflammation and fibrosis.

Case Study: Liver Fibrosis Model

- Objective : To assess the effects of this compound on liver fibrosis.

- Methodology : Mice were treated with TAA to induce fibrosis and subsequently administered this compound.

- Findings :

Clinical Implications

The ability of this compound to modulate Cx43 hemichannels opens up potential therapeutic avenues for conditions characterized by excessive inflammation or fibrosis. For example, its application in wound healing has been studied, showing that suppression of ATP-mediated signaling can promote faster healing without scarring . Furthermore, its protective effects against TNF-induced mortality and vascular leakage highlight its potential role in managing acute inflammatory responses .

Properties

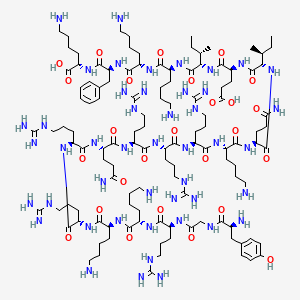

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H212N46O26/c1-5-67(3)93(111(188)160-78(34-14-20-56-124)100(177)152-77(33-13-19-55-123)106(183)163-88(65-69-28-8-7-9-29-69)110(187)162-87(113(190)191)35-15-21-57-125)165-109(186)86(48-51-92(170)171)161-112(189)94(68(4)6-2)164-108(185)85(47-50-90(128)168)159-99(176)76(32-12-18-54-122)151-101(178)79(37-23-59-142-115(131)132)154-103(180)81(39-25-61-144-117(135)136)155-104(181)82(40-26-62-145-118(137)138)157-107(184)84(46-49-89(127)167)158-105(182)83(41-27-63-146-119(139)140)156-102(179)80(38-24-60-143-116(133)134)153-98(175)75(31-11-17-53-121)150-97(174)74(30-10-16-52-120)149-96(173)73(36-22-58-141-114(129)130)148-91(169)66-147-95(172)72(126)64-70-42-44-71(166)45-43-70/h7-9,28-29,42-45,67-68,72-88,93-94,166H,5-6,10-27,30-41,46-66,120-126H2,1-4H3,(H2,127,167)(H2,128,168)(H,147,172)(H,148,169)(H,149,173)(H,150,174)(H,151,178)(H,152,177)(H,153,175)(H,154,180)(H,155,181)(H,156,179)(H,157,184)(H,158,182)(H,159,176)(H,160,188)(H,161,189)(H,162,187)(H,163,183)(H,164,185)(H,165,186)(H,170,171)(H,190,191)(H4,129,130,141)(H4,131,132,142)(H4,133,134,143)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)/t67-,68-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNCFPIRTLVJPY-LJFAJSDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H212N46O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2703.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.